molecular formula C11H10N2O B12897682 6-Methyl-3-phenylpyrazin-2(1H)-one CAS No. 67341-53-1

6-Methyl-3-phenylpyrazin-2(1H)-one

Cat. No.: B12897682
CAS No.: 67341-53-1
M. Wt: 186.21 g/mol
InChI Key: GVDVWMAMSQPUDQ-UHFFFAOYSA-N
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Description

6-Methyl-3-phenylpyrazin-2(1H)-one is a heterocyclic compound that belongs to the pyrazine family This compound is characterized by a pyrazine ring substituted with a methyl group at the 6-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenylpyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenylpyrazine-2-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyrazine-2,3-dicarboxylic acid derivatives.

    Reduction: Formation of 3-phenylpyrazin-2(1H)-one derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenylpyrazin-2(1H)-one
  • 6-Methylpyrazin-2(1H)-one
  • 3-Methyl-6-phenylpyrazin-2(1H)-one

Uniqueness

6-Methyl-3-phenylpyrazin-2(1H)-one is unique due to the specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its reactivity and potential for diverse applications compared to its analogs.

Biological Activity

6-Methyl-3-phenylpyrazin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. The compound's molecular formula is C11H10N2OC_{11}H_{10}N_2O, and it features a pyrazinone core, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds related to this compound may exhibit significant antimicrobial activity . Similar pyrazinone derivatives have been investigated for their effects against various microbial strains, suggesting that this compound could also possess similar properties. For instance, studies on related compounds have shown inhibition of bacterial growth through mechanisms such as enzyme inhibition and disruption of microbial cell membranes .

Anticancer Activity

The anticancer potential of this compound has been a subject of investigation. Pyrazinone derivatives have been reported to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis. For example, some studies have demonstrated that related compounds can significantly reduce the viability of cancer cell lines, indicating potential applications in cancer therapy .

Enzyme Inhibition

Enzyme inhibition is another area where this compound may play a role. Compounds with similar structures have shown efficacy in inhibiting enzymes like Bruton's tyrosine kinase (BTK), which is crucial in B-cell receptor signaling pathways . This suggests that this compound could be explored for its ability to modulate enzymatic activity, potentially leading to therapeutic applications in conditions such as cancer and autoimmune diseases.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific molecular targets and pathways:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Disruption of Cell Membranes : Its antimicrobial activity might involve compromising the integrity of microbial cell membranes.
  • Modulation of Signaling Pathways : In cancer cells, it may interfere with pathways that control cell growth and apoptosis.

Table: Summary of Biological Activities

Activity TypeRelated Findings
AntimicrobialPyrazinone derivatives show inhibition against various bacteria; specific data for this compound needed .
AnticancerRelated compounds reduce viability in cancer cell lines; potential for therapeutic applications .
Enzyme InhibitionSimilar structures inhibit BTK; potential implications in autoimmune diseases .
NeuroprotectionIron chelation and oxidative stress reduction observed in related compounds in Parkinson's models .

Notable Studies

  • Anticancer Activity : A study demonstrated that intermediates similar to this compound significantly decreased the viability of human colon cancer cells (HCT116) at low concentrations, suggesting a strong anticancer potential .
  • Neuroprotection : Research on iron chelators indicated that certain pyrazinone derivatives could protect neuronal cells from oxidative damage induced by neurotoxins, highlighting their potential role in treating neurodegenerative conditions .

Properties

CAS No.

67341-53-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

6-methyl-3-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O/c1-8-7-12-10(11(14)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)

InChI Key

GVDVWMAMSQPUDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=O)N1)C2=CC=CC=C2

Origin of Product

United States

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